molecular formula C16H20FN3O3S B1681842 Sutezolid CAS No. 168828-58-8

Sutezolid

Cat. No. B1681842
M. Wt: 353.4 g/mol
InChI Key: FNDDDNOJWPQCBZ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sutezolid (PNU-100480, PF-02341272) is an oxazolidinone antibiotic currently in development as a treatment for extensively drug-resistant tuberculosis . It differs from linezolid by replacement of the morpholine oxygen with a sulfur atom .


Synthesis Analysis

Sutezolid is a new oxazolidinone derivative currently in clinical trials to determine its safety and efficacy towards highly drug-resistant tuberculosis . The synthesis of 2-Oxazolidinone ring via proline catalyzed stereoselective α-aminoxylation of aldehyde is a common core structure during the synthesis of oxazolidinones class molecules .


Molecular Structure Analysis

The molecular structure of Sutezolid includes three rings, i.e., oxazolidin-2-one with a (methyl)acetamide substituent, fluorophenyl and thiomorpholine .


Chemical Reactions Analysis

Oxazolidinones are characterized by a chemical structure including the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5 and the N -aryl substituent . Sutezolid differs from linezolid by replacement of the morpholine oxygen with a sulfur atom .


Physical And Chemical Properties Analysis

Sutezolid has a chemical formula of C16H20FN3O3S and a molar mass of 353.41 g·mol −1 .

Scientific Research Applications

Mycobactericidal Activity

Sutezolid, known as PNU-100480, shows promising bactericidal activity against Mycobacterium tuberculosis, as evidenced in both sputum and blood of tuberculosis patients. Studies have demonstrated that sutezolid's mycobactericidal activity was detectable in sputum and blood, indicating its potential efficacy in tuberculosis treatment. These findings suggest further exploration of sutezolid in tuberculosis therapies is warranted (Wallis et al., 2014).

Pharmacokinetic/Pharmacodynamic Analysis

Research into the pharmacokinetics and pharmacodynamics of sutezolid and its major metabolite revealed its significant role in combating intracellular Mycobacterium tuberculosis. The study utilized population pharmacokinetic/pharmacodynamic modeling to understand the relationship between plasma concentrations of sutezolid and its metabolite and their bactericidal activities. This research provides insights into optimizing sutezolid dosing regimens for tuberculosis treatment (Zhu et al., 2014).

Spectroscopic Identification in Synthesis

The spectroscopic identification of intermediates and final products in the chiral pool synthesis of sutezolid was a significant contribution to the field. This study aimed to identify the key intermediate products of sutezolid synthesis using techniques like FT-IR and Raman scattering. The results help in understanding the structural aspects of sutezolid and its intermediates, contributing to its development process (Michalska et al., 2020).

Intellectual Property and Development Challenges

The development of sutezolid, particularly in relation to intellectual property and the challenges of bringing a new tuberculosis therapy to the market, has been a topic of discussion. Johns Hopkins University, involved in a jointly assigned patent application with Pfizer Inc for sutezolid, emphasized the need for a strong partnership to advance the development of this compound, highlighting the complexities and costs involved in developing new tuberculosis treatments (Wyskiel, 2016).

Comparison with Other Antimicrobial Agents

Sutezolid has been compared with other antimicrobial agents like linezolid, tedizolid, and delpazolid for its efficacy against slowly growing mycobacteria (SGM). Studies have shown that sutezolid presented the strongest antimicrobial activity against clinical isolates of certain mycobacteria, providing insights into its potential clinical application for treating SGM infections (Yu et al., 2021).

Future Directions

The Medicines Patent Pool (MPP) and the Bill & Melinda Gates Medical Research Institute (Gates MRI) signed an agreement to advance the development of investigational sutezolid-containing TB drug regimens, especially for low- and middle-income countries, where most people with TB live . The drug candidate sutezolid, in combination with other drugs, could potentially be used as an all-oral, shortened regimen for all forms of TB, including multidrug-resistant TB (MDR-TB) .

properties

IUPAC Name

N-[[(5S)-3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O3S/c1-11(21)18-9-13-10-20(16(22)23-13)12-2-3-15(14(17)8-12)19-4-6-24-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDDDNOJWPQCBZ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168611
Record name Sutezolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sutezolid

CAS RN

168828-58-8
Record name Sutezolid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168828-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sutezolid [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168828588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sutezolid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11905
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 168828-58-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742407
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sutezolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 168828-58-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SUTEZOLID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A71182L8P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sutezolid
Reactant of Route 2
Reactant of Route 2
Sutezolid
Reactant of Route 3
Reactant of Route 3
Sutezolid
Reactant of Route 4
Reactant of Route 4
Sutezolid
Reactant of Route 5
Reactant of Route 5
Sutezolid
Reactant of Route 6
Reactant of Route 6
Sutezolid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.